1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide
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Description
1-(4-nitrophenyl)-3-phenyltetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide is a useful research compound. Its molecular formula is C17H15N3O4S2 and its molecular weight is 389.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds have been found to targetMycobacterium tuberculosis (Mtb) . The role of these targets is crucial in the survival and proliferation of the bacteria, making them ideal targets for antimycobacterial agents .
Mode of Action
It can be inferred from similar compounds that they may interact with their targets, leading to inhibition of the bacteria’s essential functions . This interaction could result in the death of the bacteria or halt their proliferation .
Biochemical Pathways
Similar compounds have been found to selectively inhibit mtb over a panel of non-tuberculous mycobacteria (ntm) . This suggests that the compound may affect pathways unique to Mtb, disrupting its survival and proliferation .
Pharmacokinetics
Similar compounds have been designed with in silico admet prediction , suggesting that this compound may also have been designed with optimal pharmacokinetic properties to ensure its bioavailability.
Result of Action
The result of this compound’s action is the inhibition of Mtb . The most active derivatives of similar compounds have shown significant activity against Mtb, with no acute cellular toxicity observed towards the MRC-5 lung fibroblast cell line . This suggests that the compound may have a similar effect, selectively inhibiting Mtb without causing significant harm to human cells .
Properties
IUPAC Name |
3-(4-nitrophenyl)-5,5-dioxo-1-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazole-2-thione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S2/c21-20(22)14-8-6-13(7-9-14)19-16-11-26(23,24)10-15(16)18(17(19)25)12-4-2-1-3-5-12/h1-9,15-16H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZDEAZCFFWMJC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)N(C(=S)N2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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